molecular formula C14H18ClN3O B12701553 5-(4-(3-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-10-5

5-(4-(3-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12701553
CAS No.: 91703-10-5
M. Wt: 279.76 g/mol
InChI Key: IBZMKQORYPUUHW-UHFFFAOYSA-N
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Description

5-(4-(3-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pyrrolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 3-chlorophenylpiperazine with a suitable pyrrolidinone derivative. One common method involves the use of a Mannich reaction, where the piperazine ring is incorporated into the compound through a multi-step process . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(3-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

5-(4-(3-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-(3-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

91703-10-5

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H18ClN3O/c15-11-2-1-3-12(10-11)17-6-8-18(9-7-17)13-4-5-14(19)16-13/h1-3,10,13H,4-9H2,(H,16,19)

InChI Key

IBZMKQORYPUUHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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